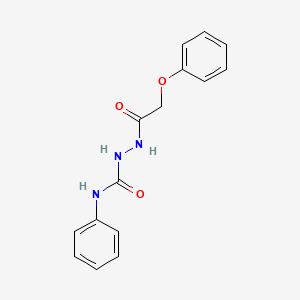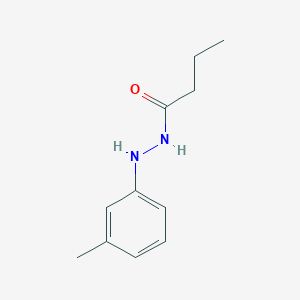
N'-(3-methylphenyl)butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-Methylphenyl)butanehydrazide is an organic compound with the molecular formula C11H16N2 It is a hydrazide derivative, characterized by the presence of a hydrazine functional group attached to a butane chain and a 3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-Methylphenyl)butanehydrazide typically involves the reaction of 3-methylphenylhydrazine with butanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Methylphenylhydrazine+Butanoyl chloride→N’-(3-Methylphenyl)butanehydrazide+HCl
Industrial Production Methods: Industrial production of N’-(3-Methylphenyl)butanehydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N’-(3-Methylphenyl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.
Applications De Recherche Scientifique
N’-(3-Methylphenyl)butanehydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of enzyme inhibition and protein interactions due to its hydrazide functional group.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(3-Methylphenyl)butanehydrazide involves its interaction with molecular targets through its hydrazide functional group. This group can form covalent bonds with various biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the target molecule and the context of its use.
Comparaison Avec Des Composés Similaires
- N’-(3-Methylphenyl)cyclobutanecarbohydrazide
- N’-(4-Methylphenyl)butanehydrazide
- N’-(3-Methylphenyl)propanehydrazide
Comparison: N’-(3-Methylphenyl)butanehydrazide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where others may not be as effective.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
N'-(3-methylphenyl)butanehydrazide |
InChI |
InChI=1S/C11H16N2O/c1-3-5-11(14)13-12-10-7-4-6-9(2)8-10/h4,6-8,12H,3,5H2,1-2H3,(H,13,14) |
Clé InChI |
UVVHDXDBLZTGBX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NNC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


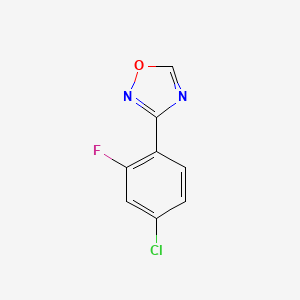
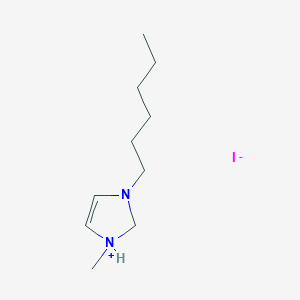
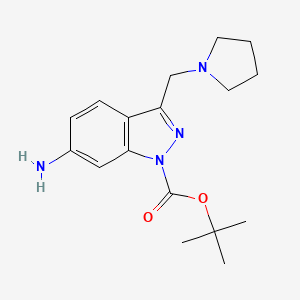
![3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B12445350.png)
![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B12445357.png)
![4-bromo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12445362.png)

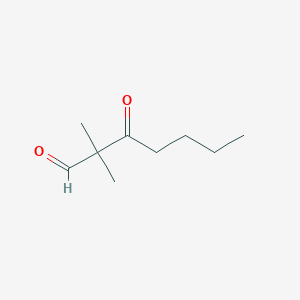
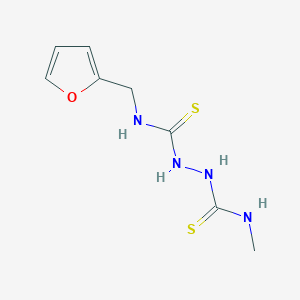
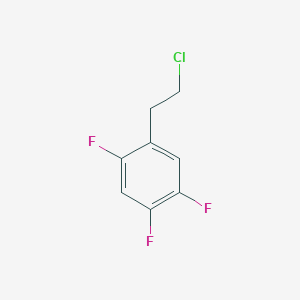
![N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12445388.png)
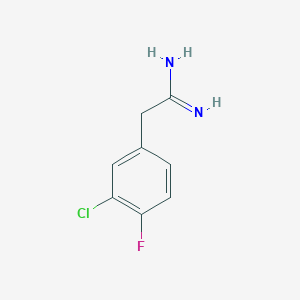
![1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone](/img/structure/B12445415.png)
